molecular formula C9H18N2O B13170630 (2R)-N-methyl-N-(propan-2-yl)pyrrolidine-2-carboxamide

(2R)-N-methyl-N-(propan-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B13170630
M. Wt: 170.25 g/mol
InChI Key: RGIFTLUVNAZURI-MRVPVSSYSA-N
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Description

(2R)-N-methyl-N-(propan-2-yl)pyrrolidine-2-carboxamide is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring a pyrrolidine ring, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-methyl-N-(propan-2-yl)pyrrolidine-2-carboxamide typically involves the reaction of (2R)-pyrrolidine-2-carboxylic acid with appropriate alkylating agents. The reaction conditions often include the use of bases such as sodium hydride or potassium carbonate to facilitate the alkylation process. Solvents like dimethylformamide or tetrahydrofuran are commonly used to dissolve the reactants and promote the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and automated systems further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-methyl-N-(propan-2-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(2R)-N-methyl-N-(propan-2-yl)pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of (2R)-N-methyl-N-(propan-2-yl)pyrrolidine-2-carboxamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-N-methyl-N-(propan-2-yl)pyrrolidine-2-carboxamide shares structural similarities with other pyrrolidine derivatives, such as (2R)-pyrrolidine-2-carboxylic acid and (2R)-N-methylpyrrolidine-2-carboxamide.

Uniqueness

  • The presence of both methyl and isopropyl groups in this compound distinguishes it from other pyrrolidine derivatives. This unique substitution pattern may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

(2R)-N-methyl-N-propan-2-ylpyrrolidine-2-carboxamide

InChI

InChI=1S/C9H18N2O/c1-7(2)11(3)9(12)8-5-4-6-10-8/h7-8,10H,4-6H2,1-3H3/t8-/m1/s1

InChI Key

RGIFTLUVNAZURI-MRVPVSSYSA-N

Isomeric SMILES

CC(C)N(C)C(=O)[C@H]1CCCN1

Canonical SMILES

CC(C)N(C)C(=O)C1CCCN1

Origin of Product

United States

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